2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
Overview
Description
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a compound that features a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
For instance, some Zn(II) complexes of similar compounds can bind to proteins like BSA through hydrogen bonding and van der Waals forces .
Biochemical Pathways
For instance, they have been used in the protection of crops from pests .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their unique characteristics and the presence of the fluorine atom, may influence their pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridines, is an important research topic due to their potential applications in various fields .
Biochemical Analysis
Biochemical Properties
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells . Additionally, it binds to specific protein receptors, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for several hours, maintaining its biochemical activity. In in vivo studies, it undergoes metabolic degradation, leading to the formation of various metabolites with different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and enhancing immune responses . At high doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and biological activity, affecting its overall therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern affects the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments . This subcellular distribution affects its ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of agrochemicals.
4-(trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials
Uniqueness
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is unique due to its imidazo[4,5-c]pyridine core, which provides distinct chemical and biological properties compared to other trifluoromethylated pyridines. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2.ClH/c9-8(10,11)7-13-4-2-12-1-3(6(15)16)5(4)14-7;/h1-2H,(H,13,14)(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTLGTRUVRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC(=N2)C(F)(F)F)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-52-0 | |
Record name | 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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